1,3-Bis(2,6-dichlorophenyl)urea is a chemical compound that belongs to the class of ureas, characterized by its unique structure and properties. This compound is notable for its potential applications in various scientific fields, particularly in biochemistry and pharmacology. It is often studied for its biological activity against certain cell lines and pathogens.
The compound can be synthesized in laboratories and is available from various chemical suppliers. Its chemical structure is defined by the presence of two 2,6-dichlorophenyl groups attached to a central urea moiety.
1,3-Bis(2,6-dichlorophenyl)urea falls under the category of organic compounds and more specifically, it is classified as a substituted urea. Ureas are known for their diverse biological activities and applications in medicinal chemistry.
1,3-Bis(2,6-dichlorophenyl)urea can be synthesized through several methods, primarily involving the reaction of 2,6-dichloroaniline with isocyanates or carbamates. The general synthetic route involves the following steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Typical solvents used include dimethylformamide or dichloromethane.
The molecular structure of 1,3-Bis(2,6-dichlorophenyl)urea can be represented as follows:
The compound features a central urea group (–NH–CO–NH–) flanked by two 2,6-dichlorophenyl rings.
1,3-Bis(2,6-dichlorophenyl)urea participates in various chemical reactions typical of urea derivatives. Key reactions include:
The stability of this compound under different pH conditions makes it suitable for various applications in research settings. Its reactivity profile suggests potential uses in organic synthesis and medicinal chemistry.
The mechanism of action for 1,3-Bis(2,6-dichlorophenyl)urea primarily involves its interaction with biological targets at the cellular level. It has been shown to exhibit cytotoxic effects against certain cancer cell lines:
In studies involving human cell lines (e.g., CRL2813), the compound showed an IC50 value of approximately 1 µM, indicating significant potency against these cells.
1,3-Bis(2,6-dichlorophenyl)urea has several scientific uses:
1,3-Bis(3,5-dichlorophenyl)urea (COH-SR4) triggers programmed cell death primarily through the intrinsic mitochondrial pathway. In human leukemia HL-60 cells, treatment with SR4 induces cytochrome c release from mitochondria into the cytosol, activating initiator caspase-9 and effector caspases-3/7. This cascade culminates in poly(ADP-ribose) polymerase (PARP) cleavage, a hallmark of apoptosis [4] [6]. Similar results were observed in lung cancer (H358, H1299) and melanoma (A2058) cells, where SR4 upregulated pro-apoptotic proteins Bim and Bax while downregulating anti-apoptotic Bcl-2 and Bcl-xL [1] [3] [5]. Mitochondrial membrane depolarization (ΔΨm collapse) further confirms SR4’s disruption of mitochondrial integrity [4].
Table 1: Apoptotic Protein Modulation by 1,3-Bis(3,5-dichlorophenyl)urea
Cell Line | ↑ Pro-Apoptotic Markers | ↓ Anti-Apoptotic Markers | Key Effectors |
---|---|---|---|
HL-60 (Leukemia) | Bax, Cytochrome c | Bcl-2, Bcl-xL | Caspase-9/3, PARP cleavage |
H358 (Lung Cancer) | Bim, Cleaved PARP | Bcl-2, Survivin | Caspase-3 activation |
A2058 (Melanoma) | Cytochrome c | Bcl-xL | Caspase-9 activation |
SR4 exerts chemosensitizing effects by inhibiting glutathione S-transferase (GST) activity, a critical enzyme in detoxification pathways. In melanoma cells (B16-F0), SR4 reduces GST activity by >60%, leading to intracellular accumulation of toxic lipid peroxidation byproducts like 4-hydroxynonenal (4-HNE) [1] [3]. This inhibition disrupts the mercapturic acid pathway (MAP), impairing the conjugation of glutathione to electrophilic carcinogens. Consequently, elevated reactive oxygen species (ROS) induce oxidative stress-mediated apoptosis. siRNA knockdown of GSTπ in lung cancer cells (H520) synergistically enhanced SR4’s cytotoxicity, confirming GST as a mechanistic target [3] [5].
Table 2: GST Activity Modulation Across Cancer Models
Cancer Type | GST Activity Reduction | Key Consequences | Synergistic Effects |
---|---|---|---|
Melanoma (B16-F0) | >60% | 4-HNE accumulation, ROS surge | Enhanced doxorubicin sensitivity |
Lung (H520) | 50–70% | MAP disruption, GSH depletion | siRNA-GSTπ knockdown efficacy |
Leukemia (HL-60) | 40–55% | Loss of detoxification, oxidative DNA damage | Caspase-3 potentiation |
SR4 induces cell cycle arrest at distinct phases depending on cancer lineage:
Table 3: Cell Cycle Regulatory Targets of SR4
Cell Cycle Phase | Key Regulators Modulated by SR4 | Functional Outcome |
---|---|---|
G0/G1 (Lung/Leukemia) | ↓ Cyclin D1, E2, CDK2, CDK4, E2F1, CDC25A | G1/S transition blockade |
↑ p21WAF1/Cip1, p27Kip1 | CDK inactivation | |
G2/M (Melanoma) | ↓ Cyclin B1, CDK4 | Mitotic entry inhibition |
↑ p-AMPK | Energy-sensor-mediated growth suppression |
In vivo studies using syngeneic and xenograft models demonstrate SR4’s anti-angiogenic effects. Oral administration (4 mg/kg) in melanoma-bearing mice reduced tumor microvessel density by >50%, quantified through immunohistochemistry for CD31 (platelet endothelial cell adhesion molecule). Concurrently, SR4 suppressed the proliferation marker Ki67 by 60–70% in resected tumors [1] [5]. These findings were replicated in lung cancer xenografts (H358), where SR4 decreased vimentin and fibronectin (mesenchymal markers) while increasing E-cadherin (epithelial marker), indicating reversal of epithelial-mesenchymal transition (EMT) [3] [5]. AMPK activation (pAMPK↑) further contributed to angiogenesis inhibition by downregulating VEGF signaling pathways [3].
Table 4: In Vivo Angiogenesis and Proliferation Markers
Tumor Model | ↓ CD31 Expression | ↓ Ki67 Expression | Additional Effects |
---|---|---|---|
Melanoma (Syngeneic) | 52–58% | 65–70% | Reduced vessel density |
Lung Cancer (H358 Xenograft) | 48–55% | 60–68% | ↓ Vimentin, ↑ E-cadherin |
Melanoma (A375 Xenograft) | 50–62% | 70–75% | pAMPK upregulation |
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8